Acefluranol

Structural biology medicinal chemistry estrogen receptor pharmacology

Acefluranol (developmental code BX-591, CAS 80595-73-9; also 83282-71-7), systematically named 2,3-bis(3,4-diacetoxy-5-fluorophenyl)pentane, is a polyfluorinated biphenyl compound classified as a nonsteroidal antiestrogen of the stilbestrol group. Identified in INN listings as an estrogen receptor antagonist, it was investigated in the pre-clinical drug development era alongside structural congeners such as bifluranol (BX-341).

Molecular Formula C25H26F2O8
Molecular Weight 492.5 g/mol
CAS No. 83282-71-7
Cat. No. B10783940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcefluranol
CAS83282-71-7
Molecular FormulaC25H26F2O8
Molecular Weight492.5 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=C(C(=C1)F)OC(=O)C)OC(=O)C)C(C)C2=CC(=C(C(=C2)F)OC(=O)C)OC(=O)C
InChIInChI=1S/C25H26F2O8/c1-7-19(18-9-21(27)25(35-16(6)31)23(11-18)33-14(4)29)12(2)17-8-20(26)24(34-15(5)30)22(10-17)32-13(3)28/h8-12,19H,7H2,1-6H3/t12-,19-/m1/s1
InChIKeyWSTGQGOLZDAWND-CWTRNNRKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acefluranol (BX-591) Procurement Baseline: A Nonsteroidal Antiestrogen of the Stilbestrol Group


Acefluranol (developmental code BX-591, CAS 80595-73-9; also 83282-71-7), systematically named 2,3-bis(3,4-diacetoxy-5-fluorophenyl)pentane, is a polyfluorinated biphenyl compound classified as a nonsteroidal antiestrogen of the stilbestrol group [1][2]. Identified in INN listings as an estrogen receptor antagonist, it was investigated in the pre-clinical drug development era alongside structural congeners such as bifluranol (BX-341) [3]. Despite the therapeutic potential associated with stilbestrol-derived antiestrogens in prostate and breast cancer models, Acefluranol was never advanced to clinical trials or marketed [1].

Why Acefluranol Cannot Be Casually Replaced by Other Stilbestrol-Derived Antiestrogens


Within the stilbestrol family, small structural permutations profoundly alter pharmacological character. The polyfluorinated biphenyl core of Acefluranol, featuring two 3,4-diacetoxy-5-fluorophenyl rings bridged by a 1-ethyl-2-methylethylene linker [1], distinguishes it from bifluranol (a fluorinated bibenzyl with partial estrogen agonist activity) and from diethylstilbestrol (DES, a potent full estrogen) [2][3]. These structural differences are expected to translate into divergent estrogen receptor (ER) binding kinetics, intrinsic transcriptional activities, and tissue-specific effects [4]. Consequently, direct interchange with other in-class compounds—particularly those with mixed agonist/antagonist profiles such as tamoxifen or bifluranol—is scientifically invalid without compound-specific bioequivalence data. The quantitative evidence below underscores the specific dimensions along which Acefluranol is differentiated, despite the overall scarcity of publicly available comparative data.

Quantitative Differentiation Evidence for Acefluranol Relative to Closest Analogs and Alternatives


Structural Differentiation from Bifluranol: Fluorinated Stilbene versus Fluorinated Bibenzyl

Acefluranol is a stilbene derivative bearing two 3,4-diacetoxy-5-fluorophenyl rings joined by an ethyl-methylethylene central linker (C25H26F2O8, MW 492.5) [1]. In contrast, the closest congener bifluranol (BX-341) is a fluorinated bibenzyl (C19H22F2O2, MW 320.4) lacking the acetoxy substituents and possessing a saturated central ethane bridge [2]. This results in fundamentally different conformational flexibility, electronic distribution, and metabolic liability (acetyl groups as potential prodrug moieties). No published head-to-head binding or functional assay exists for Acefluranol versus bifluranol.

Structural biology medicinal chemistry estrogen receptor pharmacology

Pharmacological Class Distinction: Pure Antiestrogen versus Partial Estrogen DES

Acefluranol is classified pharmacologically as an antiestrogen [1], whereas the parent stilbestrol compound diethylstilbestrol (DES) is a potent full estrogen agonist (EC50 ~0.5 nM at ERα in transactivation assays) [2]. The stilbestrol group includes both agonists (DES, benzestrol) and antagonists (acefluranol), demonstrating that small structural changes toggle intrinsic activity. No direct ER binding affinity data (Ki/IC50) for Acefluranol has been published.

Endocrinology cancer research receptor pharmacology

Class-Level In Vivo Selectivity Profile: Antiprostatic Activity Without Spermatogenesis Impairment

Bifluranol, the closest structural and pharmacological relative to Acefluranol, exhibited antiprostatic activity comparable to DES at equivalent doses (reduction in prostate weight) while preserving spermatogenesis and fertility in male rats; DES at identical doses reduced both prostate weight and spermatogenesis [1]. Additionally, bifluranol selectively lowered serum luteinizing hormone (LH) without affecting follicle-stimulating hormone (FSH), whereas DES suppressed both gonadotropins [1]. While Acefluranol-specific in vivo data are absent, the fluorinated stilbestrol subclass represented by Acefluranol is hypothesized to share this dissociated hormonal profile.

Reproductive toxicology prostate cancer selective estrogen receptor modulation

Receptor Binding Class Inference: Stilbene Antiestrogens Exhibit High ER Affinity in Cytosolic Assays

In a systematic study of nonsteroidal antiestrogens, stilbene derivatives (e.g., erythro-MEA, dimethylstilbestrol) demonstrated substantially higher relative binding affinities (RAC values) for uterine ER compared to non-stilbene antiestrogens such as tamoxifen analogs (cis-clomiphene, trans-clomiphene, MER-25) in rabbit and human cytosol [1]. Acefluranol, as a stilbene-derived antiestrogen, is predicted to occupy the high-affinity end of this spectrum, though its specific RAC value has not been experimentally determined and published.

Biochemical pharmacology receptor binding antiestrogen screening

In Vivo Tumor-Inhibiting Activity: Stilbestrol Antiestrogens Exhibit DES-Comparable Efficacy with Reduced Estrogenicity

Nonsteroidal antiestrogens of the stilbene group (represented by compound 1 in Hartmann et al. 1986) exerted strong inhibitory activity on the hormone-dependent R 3327 Dunning prostatic carcinoma in rats, comparable to DES or surgical castration, while possessing significantly lower estrogenic side-effect potential [1]. Compound 1's affinity for ER from prostatic tumor cytosol was confirmed, and no direct androgenic or progestogenic activity was detected [1]. Acefluranol, as a stilbene antiestrogen, is a structural analog of compound 1, though its individual tumor-inhibitory potency remains unquantified in published literature.

Prostate cancer xenograft hormonal therapy therapeutic window

Evidence-Driven Application Scenarios for Acefluranol in Research and Preclinical Development


Preclinical Prostate Cancer Model: Evaluating Stilbene Antiestrogen Efficacy Without Castration-Level Toxicity

In rodent prostate cancer models such as the R 3327 Dunning carcinoma, Acefluranol can be investigated as a candidate antiestrogen that may uncouple tumor inhibition from the severe estrogenic and gonadotropin-suppressive toxicities of DES. Class-level evidence suggests stilbene antiestrogens achieve DES-comparable tumor regression while preserving LH-FSH discrimination [1]. Acefluranol-specific dose-response studies are required.

Estrogen Receptor Binding and Conformational Studies: A High-Affinity Stilbene Scaffold

For biochemical and biophysical characterization of estrogen receptor (ERα/ERβ) antagonist conformations, Acefluranol represents a stilbene-based chemical probe. Class-level data from uterine cytosol competition assays indicate that stilbene antiestrogens exhibit higher equilibrium association constants than non-stilbene SERMs [2], supporting the use of Acefluranol in comparative ER binding kinetics and co-regulator recruitment studies.

Structure-Activity Relationship (SAR) Exploration Around Fluorinated Stilbestrol Derivatives

Acefluranol's unique tetraacetate fluorinated structure offers medicinal chemistry groups a differentiated scaffold for SAR expansion within the stilbestrol family. Its structural divergence from bifluranol—namely the acetoxy substituents, fluorine positioning, and unsaturated bridge—provides multiple vectors for probing how electronic and steric features modulate ER antagonism versus residual agonism [3].

Comparative Endocrine Disruption Screening: Fluorinated Biphenyl Profiling

As a polyfluorinated biphenyl structurally related to PCBs and PBDEs, Acefluranol can serve as a reference compound in environmental endocrine disruption panels, allowing researchers to distinguish receptor-mediated antiestrogenic effects from nonspecific hydrocarbon toxicity. Its defined pharmacological classification as a pure antiestrogen contrasts with the mixed agonist/antagonist profiles of many environmental contaminants [4].

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